3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and an azetidine ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the azetidine intermediate, which is then coupled with a pyrazine derivative.
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Preparation of Azetidine Intermediate
Starting Material: 3-(Pyridin-3-yloxymethyl)azetidine.
Reaction Conditions: This step often involves the reaction of 3-chloromethylpyridine with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Coupling with Pyrazine Derivative
Starting Material: 2-chloropyrazine-3-carbonitrile.
Reaction Conditions: The azetidine intermediate is then reacted with 2-chloropyrazine-3-carbonitrile under nucleophilic substitution conditions, typically using a palladium catalyst and a ligand such as triphenylphosphine (PPh3) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and pyrazine rings.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of N-oxides.
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Reduction: : Reduction reactions can target the nitrile group or the aromatic rings.
Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Products: Reduction of the nitrile group can yield primary amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring.
Reagents: Nucleophiles such as amines or thiols.
Products: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also serve as a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrazine rings can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yloxymethyl)azetidine: Lacks the pyrazine and nitrile groups, making it less versatile in chemical reactions.
2-Chloropyrazine-3-carbonitrile: Contains the pyrazine and nitrile groups but lacks the azetidine and pyridine moieties, limiting its biological activity.
Uniqueness
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-6-13-14(18-5-4-17-13)19-8-11(9-19)10-20-12-2-1-3-16-7-12/h1-5,7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFXFHSXMZEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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